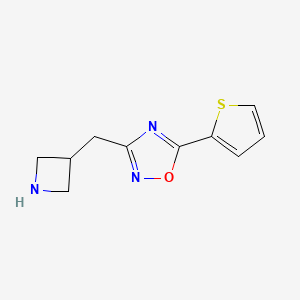

3-(Azetidin-3-ylmethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Description

3-(Azetidin-3-ylmethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with an azetidine-containing methyl group and at the 5-position with a thiophene ring. The 1,2,4-oxadiazole scaffold is renowned for its stability and bioisosteric properties, making it a key motif in medicinal chemistry.

Properties

IUPAC Name |

3-(azetidin-3-ylmethyl)-5-thiophen-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-2-8(15-3-1)10-12-9(13-14-10)4-7-5-11-6-7/h1-3,7,11H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULZECJKLJVIBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC2=NOC(=N2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview

3-(Azetidin-3-ylmethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a five-membered 1,2,4-oxadiazole ring substituted with an azetidine moiety and a thiophen-2-yl group. The presence of the 1,2,4-oxadiazole ring imparts significant biological and pharmacological potential, making the synthesis of this compound of interest in medicinal chemistry. The preparation methods focus on constructing the oxadiazole ring while introducing the azetidinylmethyl and thiophenyl substituents.

Experimental Conditions and Optimization

- Solvents: Common solvents include polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile, which facilitate cyclization and substitution reactions.

- Temperature: Reactions are typically carried out under reflux conditions (80–120 °C) or under controlled heating to balance reaction rate and stability of sensitive groups.

- Catalysts and Reagents: Dehydrating agents (e.g., POCl3), coupling reagents (e.g., EDCI, DCC), and bases (e.g., triethylamine) are employed depending on the synthetic route.

- Purification: Products are purified by recrystallization or chromatographic techniques (e.g., column chromatography) to isolate the pure compound.

Representative Data Table of Preparation Methods

| Method | Key Reactants | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Amidoxime cyclization | Amidoxime (azetidin-3-ylmethyl), 2-thiophenecarboxylic acid chloride | POCl3, reflux, 2-4 hours | Direct ring formation, good yields | Sensitive to harsh conditions |

| Hydrazide cyclization | Azetidin-3-ylmethyl hydrazide, carboxylic acid derivative | Hydrazine hydrate, reflux in alcohol | Flexible substitution, mild conditions | Multi-step, longer synthesis |

| Alkylation of oxadiazole | 3-(halomethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole, azetidine | DMF, base, 60-80 °C, 6-12 hours | Late-stage functionalization | Requires stable halomethyl precursor |

Research Findings and Observations

- The azetidine ring is prone to ring opening under strongly acidic or basic conditions; therefore, synthetic routes are optimized to use milder reagents and controlled temperatures to maintain ring integrity.

- The presence of the thiophen-2-yl group influences the electronic properties of the oxadiazole ring, affecting the cyclization efficiency and product stability.

- Spectroscopic characterization (1H NMR, 13C NMR, IR, Mass Spectrometry) confirms the successful formation of the oxadiazole ring and substitution pattern.

- Elemental analysis (CHNS) aligns well with calculated values, confirming purity and correct molecular composition.

- The synthetic methods reported in recent literature emphasize the importance of stepwise functional group transformations to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-ylmethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the oxadiazole ring to form amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Studied for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-ylmethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their substituents:

Key Observations :

- Azetidine vs. Aromatic Substitutents : The azetidine group introduces a saturated, compact nitrogen heterocycle, which may reduce steric hindrance and improve solubility relative to bulky aromatic substituents like 4-bromobenzyl .

Antimicrobial Activity

- The analog 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol demonstrated moderate to strong antimicrobial activity against Staphylococcus aureus and Candida albicans, attributed to the thiophene and triazole moieties enhancing membrane penetration .

Enzyme Binding and Selectivity

Physicochemical Properties

| Property | 3-(Azetidin-3-ylmethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole | 3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole |

|---|---|---|

| LogP | Estimated ~2.1 (moderate lipophilicity) | ~3.5 (higher due to nitro group) |

| Solubility | Improved in polar solvents (azetidine basicity) | Lower in water (nitro group hydrophobicity) |

| Thermal Stability | Likely stable up to 200°C (oxadiazole core) | Higher decomposition point (~250°C) |

Biological Activity

The compound 3-(azetidin-3-ylmethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. Oxadiazoles are known for their potential in medicinal chemistry, particularly in the development of pharmaceuticals with antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article aims to summarize the biological activity of this specific compound, drawing on recent studies and findings.

- Molecular Formula : C₁₆H₁₅N₃O₂S

- Molecular Weight : 315.37 g/mol

- CAS Number : 1428358-41-1

Biological Activity Overview

The biological activity of oxadiazole derivatives is well-documented in literature. The specific compound has been studied for its various pharmacological effects:

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

- A study highlighted that compounds containing the 1,3,4-oxadiazole scaffold showed broad-spectrum antibacterial activity against various strains of bacteria, including Mycobacterium tuberculosis .

- The compound's structure suggests potential effectiveness against both gram-positive and gram-negative bacteria due to its ability to disrupt bacterial cell wall synthesis .

Anticancer Activity

Oxadiazoles have also been explored for their anticancer potential:

- A review noted that certain oxadiazole derivatives demonstrated cytotoxic effects against cancer cell lines, leading to apoptosis through various mechanisms such as the induction of oxidative stress and inhibition of cell proliferation .

- In vitro studies have shown that the compound can inhibit tumor growth by targeting specific pathways involved in cancer cell survival.

Case Studies and Research Findings

Several studies have focused on the biological activities of oxadiazole derivatives similar to 3-(azetidin-3-ylmethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole:

The mechanisms through which 3-(azetidin-3-ylmethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole exerts its biological effects include:

- Inhibition of Enzyme Activity : Many oxadiazoles inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Induction of Apoptosis : The compound may promote apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death.

- Antioxidant Activity : Some derivatives exhibit antioxidant properties that can protect cells from oxidative damage.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3-(azetidin-3-ylmethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole, and how are intermediates characterized?

- Methodological Answer : Synthesis involves cyclization of thioamide or amidoxime precursors under acidic (e.g., HCl/EtOH) or thermal conditions (120–140°C). Key intermediates, such as azetidine-3-carboxylates and thiophene-2-carbonitrile derivatives, are characterized via H/C NMR, IR spectroscopy, and elemental analysis. For example, azetidine methyl protons appear at δ 3.2–3.8 ppm, while thiophene protons resonate at δ 6.9–7.3 ppm. Purity is confirmed by TLC (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral markers should be prioritized?

- Methodological Answer :

- H NMR : Azetidine CH (δ 3.5–4.0 ppm), thiophene aromatic protons (δ 6.8–7.5 ppm).

- C NMR : Oxadiazole C=N (δ 160–165 ppm), carbonyl carbons (δ 168–172 ppm).

- IR : C=N stretch (1600–1650 cm), C-O-C in oxadiazole (1250–1300 cm).

- Mass spectrometry : Molecular ion peak (e.g., m/z 275 for CHNOS) .

Q. What biological activities are reported for analogous 1,2,4-oxadiazole derivatives, and which structural features drive activity?

- Methodological Answer : Analogous compounds exhibit antimicrobial (MIC: 2–8 µg/mL against S. aureus), anticancer (IC: 10–50 µM in MCF-7 cells), and kinase inhibitory activities. The azetidine’s rigid conformation enhances target binding, while the thiophene’s π-system facilitates hydrophobic interactions. Molecular docking studies (AutoDock Vina) suggest hydrogen bonding with kinase ATP pockets .

Advanced Research Questions

Q. How can reaction yields be optimized during azetidine moiety introduction via nucleophilic substitution?

- Methodological Answer :

- Solvent optimization : Use DMF or DMSO for polar aprotic conditions.

- Catalysts : Phase-transfer catalysts (e.g., TBAB, 5 mol%) improve azetidine-alkyl halide coupling.

- Temperature : Maintain 60–80°C for 6–12 hours.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:4) yields >75% pure product. Validate via H NMR integration .

Q. How to resolve contradictions between DFT-calculated and experimental spectroscopic data?

- Methodological Answer :

- Basis set refinement : Use B3LYP/6-311++G** for NMR chemical shift calculations.

- Solvent modeling : Apply Polarizable Continuum Model (PCM) for solvent corrections.

- Conformational sampling : Compare Boltzmann-weighted DFT ensembles with experimental averages. Discrepancies >0.3 ppm in NMR or >20 cm in IR suggest tautomerism or impurities .

Q. What strategies validate bioactivity discrepancies among analogs with varying heterocyclic substituents?

- Methodological Answer :

- Standardized assays : Test antimicrobial activity (CLSI guidelines), cytotoxicity (MTT assay, n=6 replicates), and enzyme inhibition (kinase Glo assays).

- SAR analysis : Use Hammett plots for electronic effects or CoMFA for 3D-QSAR modeling.

- Control variables : Ensure ≥95% purity (HPLC), consistent DMSO concentrations (<1%), and biological replicates .

Q. What advanced computational methods elucidate binding dynamics with neurological targets?

- Methodological Answer :

- Molecular dynamics (MD) : Simulate 50–100 ns trajectories (AMBER/CHARMM) to assess binding stability.

- Free energy calculations : MM-PBSA/GBSA for ΔG.

- QM/MM : Study covalent interactions (e.g., Michael addition) at active sites. Validate with mutagenesis data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.